molecular formula C16H18ClNO B5634358 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol

Cat. No.: B5634358
M. Wt: 275.77 g/mol
InChI Key: CEMNIBXUIDFQSY-UHFFFAOYSA-N
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Description

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol is an organic compound with a complex structure that includes a benzyl group, an ethylamino group, and a chlorophenol moiety

Preparation Methods

The synthesis of 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with benzyl chloride in the presence of a base to form 4-chlorobenzyl chloride. This intermediate is then reacted with ethylamine to produce the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenol moiety, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell membrane integrity and enzyme function.

Comparison with Similar Compounds

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol can be compared with other similar compounds such as:

    4-Chlorophenol: A simpler compound with similar antimicrobial properties but lacking the benzyl and ethylamino groups.

    Benzylamine: Contains the benzyl and amino groups but lacks the chlorophenol moiety.

    Ethylbenzylamine: Similar structure but without the chlorophenol group.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMNIBXUIDFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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